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Compound Name: Defactinib analogue-1

Cat. No.: B2601244 Get Quote

For Immediate Release

This technical guide provides an in-depth comparison of Defactinib and its analogue,

"Defactinib analogue-1," focusing on their molecular distinctions, comparative biological

activities, and the experimental methodologies used for their evaluation. This document is

intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Differences
Defactinib and Defactinib analogue-1, while both targeting Focal Adhesion Kinase (FAK),

possess distinct structural modifications. These differences in their molecular architecture

fundamentally alter their chemical properties and biological activities.

Defactinib is chemically known as N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-

yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide.[1]

Defactinib analogue-1, also referred to as "Compound 7" in some contexts, has the IUPAC

name N-(3-(((2-((4-hydroxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-

yl)methyl)amino)phenyl)-N-methylmethanesulfonamide.[2]

The primary molecular difference lies in the substitution pattern of the core pyrimidine ring and

the nature of the side chains. Defactinib features a pyrazinylmethylamino group, whereas

Defactinib analogue-1 incorporates a (4-hydroxyphenyl)amino group. This substitution
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impacts the molecule's polarity, hydrogen bonding potential, and overall conformation, which in

turn influences its interaction with the FAK kinase domain and its broader biological profile.

Feature Defactinib Defactinib analogue-1

IUPAC Name

N-methyl-4-[[4-[[3-

[methyl(methylsulfonyl)amino]p

yrazin-2-yl]methylamino]-5-

(trifluoromethyl)pyrimidin-2-

yl]amino]benzamide

N-(3-(((2-((4-

hydroxyphenyl)amino)-5-

(trifluoromethyl)pyrimidin-4-

yl)methyl)amino)phenyl)-N-

methylmethanesulfonamide

CAS Number 1073154-85-4[1] 2296719-34-9[3][4]

Molecular Formula C20H21F3N8O3S[1] C20H20F3N5O3S[5]

Molecular Weight 510.5 g/mol [1] 467.47 g/mol [5]

Key Structural Moiety Pyrazinylmethylamino group (4-hydroxyphenyl)amino group

Comparative Biological Activity
Defactinib is a potent and selective inhibitor of FAK and Proline-rich Tyrosine Kinase 2 (Pyk2).

Defactinib analogue-1 is described as a ligand for FAK and is utilized in the synthesis of

PROTAC (Proteolysis Targeting Chimera) FAK degraders.[3][4] This suggests a potential

difference in their primary mechanism of action, with Defactinib acting as a direct inhibitor and

the analogue serving as a targeting moiety for protein degradation.

A direct comparison of their biological activities in A549 non-small cell lung cancer cells has

been reported:
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Assay Defactinib Defactinib analogue-1

Anti-proliferative Activity (IC50)

Not explicitly stated in the

direct comparative study, but

other sources indicate potent

activity.

A derivative of the analogue

demonstrated significant anti-

proliferative effects.

Cell Migration (Wound Healing

Assay)

Demonstrated inhibition of cell

migration.

A derivative of the analogue

showed a more pronounced

inhibition of cell migration

compared to Defactinib.

Note: The available data directly compares a derivative of Defactinib analogue-1, used in a

PROTAC construct, with Defactinib.

Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a general representation for assessing the effect of compounds on the

proliferation of cancer cell lines.

Cell Seeding: Plate cells (e.g., A549) in 96-well plates at a density of 5,000 cells/well and

incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of Defactinib or Defactinib
analogue-1 for 72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that

inhibits cell growth by 50%.
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Wound Healing (Migration) Assay
This protocol assesses the effect of compounds on cell migration.

Cell Seeding: Seed cells (e.g., A549) in 6-well plates and grow them to confluence.

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette

tip.

Compound Treatment: Wash the cells with PBS and then incubate them with a medium

containing the test compounds (Defactinib or Defactinib analogue-1) at a specific

concentration.

Image Acquisition: Capture images of the wound at 0 hours and after a specified time point

(e.g., 24 hours).

Data Analysis: Measure the width of the wound at different time points and calculate the

percentage of wound closure to determine the extent of cell migration.

Signaling Pathways and Logical Relationships
The following diagrams illustrate the FAK signaling pathway and the logical relationship

between Defactinib and its analogue.
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Caption: Simplified FAK signaling pathway.
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Caption: Logical relationship of Defactinib and its analogue's mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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